molecular formula C13H15N3 B1373990 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 1250517-20-4

3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1373990
CAS RN: 1250517-20-4
M. Wt: 213.28 g/mol
InChI Key: LEEVXELHSQOZSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a 1,3-ketoester with hydrazine. The phenyl and cyclopropylmethyl groups could be introduced through various methods such as substitution reactions or addition reactions, depending on the specific synthetic route .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the cyclopropyl ring. The spatial arrangement of these groups could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole and phenyl rings, as well as the cyclopropyl group. The pyrazole ring, being a heterocycle with nitrogen atoms, could participate in various reactions such as electrophilic substitution or nucleophilic addition. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the cyclopropyl group could be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amine group and the aromatic rings) would influence properties like solubility, melting point, boiling point, and reactivity .

Biochemical Analysis

Biochemical Properties

3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of cyclopropane rings, which are essential for the biological activities of many natural products. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that cyclopropyl groups can stabilize carbocations, which are intermediates in many biochemical reactions . This stabilization can impact various cellular processes, including signal transduction and metabolic pathways. Furthermore, the presence of the phenyl group in this compound may influence its interactions with cellular receptors and other biomolecules, thereby modulating cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the cyclopropyl group in this compound can undergo oxidation, forming reactive intermediates that can interact with other biomolecules . These interactions can result in the modulation of enzyme activity and alterations in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that cyclopropyl groups can be susceptible to oxidative metabolism, leading to the formation of reactive intermediates . These intermediates can have long-term effects on cellular function, including potential toxicity and alterations in metabolic pathways. Additionally, the stability of this compound in laboratory settings can influence its effectiveness and reliability in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Studies in animal models have shown that the dosage of this compound can significantly impact its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The cyclopropyl group in this compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites and other reactive intermediates . These metabolic pathways can affect the compound’s stability, bioavailability, and overall biological activity. Additionally, the interaction of this compound with specific enzymes can modulate metabolic flux and metabolite levels, influencing its biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound within the body can influence its effectiveness and potential side effects, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biochemical properties, ultimately affecting its biological activity and efficacy.

properties

IUPAC Name

5-(cyclopropylmethyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-9-11(8-10-6-7-10)15-16(13)12-4-2-1-3-5-12/h1-5,9-10H,6-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEVXELHSQOZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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